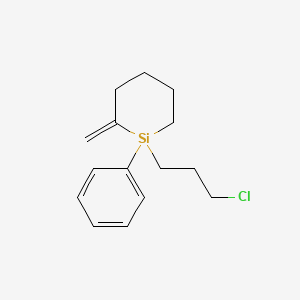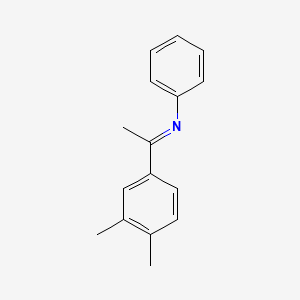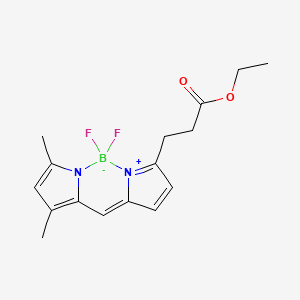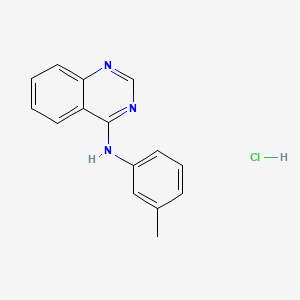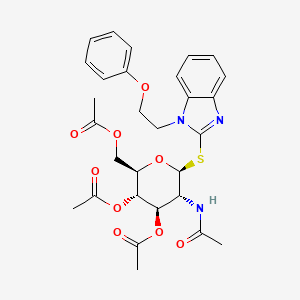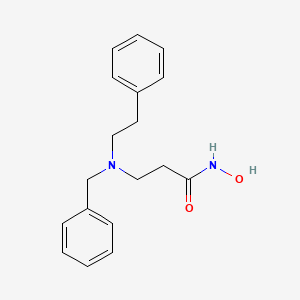![molecular formula C28H20N4O4 B12636053 1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 920009-21-8](/img/structure/B12636053.png)
1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique structure and properties This compound features a central anthracene-9,10-dione core with two hydrazinyl groups attached to it, each linked to a 2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene moiety
準備方法
The synthesis of 1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazinyl intermediate: This step involves the reaction of hydrazine with a suitable precursor to form the hydrazinyl group.
Attachment to the anthracene-9,10-dione core: The hydrazinyl intermediate is then reacted with anthracene-9,10-dione under controlled conditions to form the desired compound.
Cyclization and functionalization: The final step involves cyclization and functionalization to introduce the 2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene moieties.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydrazinyl and cyclohexa-dienylidene groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles like alkyl halides or amines.
科学的研究の応用
1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with molecular targets through its hydrazinyl and cyclohexa-dienylidene groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes and signaling pathways.
類似化合物との比較
1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione can be compared with similar compounds such as:
Anthracene-9,10-dione derivatives: These compounds share the anthracene-9,10-dione core but differ in the attached functional groups, leading to variations in reactivity and applications.
Hydrazinyl derivatives: Compounds with hydrazinyl groups attached to different cores, which may exhibit similar reactivity but different biological activities.
Cyclohexa-dienylidene derivatives: These compounds have similar cyclohexa-dienylidene moieties but differ in the core structure, affecting their overall properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications.
特性
CAS番号 |
920009-21-8 |
|---|---|
分子式 |
C28H20N4O4 |
分子量 |
476.5 g/mol |
IUPAC名 |
1,5-bis[(4-hydroxy-2-methylphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20N4O4/c1-15-13-17(33)9-11-21(15)29-31-23-7-3-5-19-25(23)27(35)20-6-4-8-24(26(20)28(19)36)32-30-22-12-10-18(34)14-16(22)2/h3-14,33-34H,1-2H3 |
InChIキー |
SHDRPCMZRXFEOB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N=NC5=C(C=C(C=C5)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


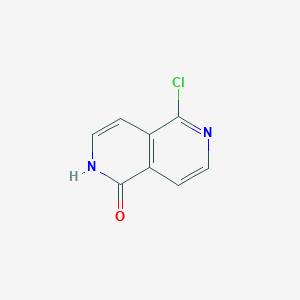
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)

![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)
